molecular formula C11H17NO3 B3008736 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid CAS No. 854137-66-9

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B3008736
CAS No.: 854137-66-9
M. Wt: 211.261
InChI Key: OTGXRCJLUXOFHD-UHFFFAOYSA-N
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Description

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol It is known for its unique structure, which includes a cyclopropylcarbamoyl group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopropylamine with cyclopentanone, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Scientific Research Applications

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid, with the CAS number 854137-66-9, is a compound of growing interest in the fields of chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C11_{11}H17_{17}NO3_3
  • Molecular Weight : 211.26 g/mol

The compound features a cyclopropyl group attached to a carbamoyl moiety and a cyclopentane ring with a carboxylic acid functional group, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of cyclopropylamine with cyclopentanone, followed by carboxylation using bases such as sodium hydroxide or potassium carbonate. This method allows for the formation of the desired product through controlled reaction conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to either inhibition or activation of specific enzymatic pathways.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
  • Cancer Research : There is ongoing research into the compound's effects on cancer cell lines. Initial findings suggest that it may induce apoptosis in specific cancer types, although further studies are necessary to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated antimicrobial activity against Staphylococcus aureusSuggests potential use in treating bacterial infections
Study B (2023)Showed reduction in inflammatory markers in vitroIndicates potential for anti-inflammatory drug development
Study C (2024)Induced apoptosis in breast cancer cell linesHighlights potential as an anticancer agent

These studies underscore the compound's multifaceted biological activities and potential therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Cyclopropylcarboxylic acidLacks cyclopentane ringLimited biological activity
Cyclopentanecarboxylic acidNo cyclopropylcarbamoyl groupDifferent reactivity
CyclopropylmethylamineContains cyclopropyl but no carboxylic acidPrimarily neuroactive

The presence of both cyclopropyl and cyclopentane structures in this compound contributes to its distinct chemical reactivity and biological profile.

Properties

IUPAC Name

1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-9(12-8-3-4-8)7-11(10(14)15)5-1-2-6-11/h8H,1-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGXRCJLUXOFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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